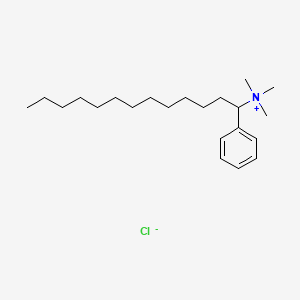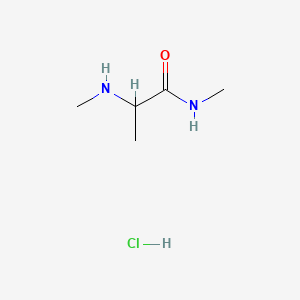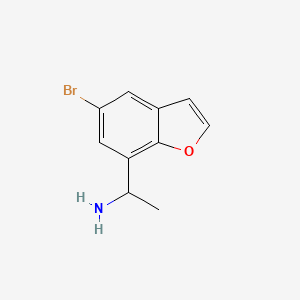
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride typically involves the reaction of benzyl chloride with dodecylamine, followed by methylation with methyl chloride. The reaction is carried out under alkaline conditions to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted products .
Common Reagents and Conditions
Common reagents used in these reactions include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium hydroxide can produce the corresponding alcohol, while reaction with halides can yield different quaternary ammonium salts .
Applications De Recherche Scientifique
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The antimicrobial action of N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, with a similar mechanism of action.
Hexadecyltrimethylammonium chloride: Used in various industrial applications as a surfactant and antimicrobial agent.
Uniqueness
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride is unique due to its specific alkyl chain length and phenyl group, which confer distinct surface-active properties and antimicrobial efficacy. This makes it particularly effective in applications requiring strong surfactant and disinfectant capabilities .
Propriétés
Formule moléculaire |
C22H40ClN |
|---|---|
Poids moléculaire |
354.0 g/mol |
Nom IUPAC |
trimethyl(1-phenyltridecyl)azanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-17-20-22(23(2,3)4)21-18-15-14-16-19-21;/h14-16,18-19,22H,5-13,17,20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CFSCETSZQVECLC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC(C1=CC=CC=C1)[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14780954.png)
![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)

![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)

![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14781011.png)
![Tert-butyl 4-[2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B14781014.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)

